molecular formula C11H13Br B2989188 5-(4-Bromophenyl)-1-pentene CAS No. 134336-90-6

5-(4-Bromophenyl)-1-pentene

Cat. No.: B2989188
CAS No.: 134336-90-6
M. Wt: 225.129
InChI Key: XZGYEUXFWJIYIS-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1-pentene (CAS No: 134336-90-6, Molecular Weight: 225.12 g/mol) is a valuable building block in organic and medicinal chemistry research, characterized by its aromatic ring and a flexible pentene linker terminating in an alkene . The molecule possesses two key reactive sites that enable diverse and sequential synthetic modifications. The aryl bromide moiety is a cornerstone in modern cross-coupling catalysis, allowing for the formation of new carbon-carbon bonds through renowned reactions such as the Suzuki-Miyaura, Heck, Negishi, and Sonogashira couplings . These reactions are instrumental for constructing complex biaryl and extended π-conjugated systems. Concurrently, the terminal alkene group is amenable to further transformation through reactions including hydrofunctionalization, metathesis, and oxidative cleavage, providing access to a wider array of functionalized intermediates . The historical significance of such aryl-alkyl scaffolds is profound. While classical methods like Friedel-Crafts alkylation were used for their synthesis, the advent of transition metal-catalyzed cross-coupling reactions provided more efficient and selective routes, revolutionizing the construction of complex molecular architectures . This compound continues to be relevant in ongoing research focused on developing more sustainable and efficient catalytic systems . ATTENTION: This product is for research use only and is not intended for human or veterinary use. Please inquire for detailed specifications, pricing, and exclusive research data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-pent-4-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-2-3-4-5-10-6-8-11(12)9-7-10/h2,6-9H,1,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGYEUXFWJIYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Pathways and Mechanistic Investigations of 5 4 Bromophenyl 1 Pentene

Electrophilic Addition Reactions of the Terminal Alkene Moiety

The terminal double bond in 5-(4-Bromophenyl)-1-pentene is susceptible to electrophilic attack. The general mechanism involves the initial attack of the pi electrons of the alkene on an electrophile, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product.

Stereochemical Outcomes of Addition Reactions

The stereochemistry of electrophilic addition reactions is determined by the mechanism of the reaction.

Syn-addition: In reactions such as catalytic hydrogenation or hydroboration, both new bonds to the carbons of the former double bond are formed on the same face of the alkene. This is known as syn-addition. For this compound, this would result in specific stereoisomers depending on the reagents used.

Anti-addition: In reactions like halogenation (e.g., with Br₂), the mechanism often involves a cyclic intermediate (a bromonium ion in the case of bromine). The subsequent nucleophilic attack occurs from the face opposite to this intermediate, resulting in anti-addition.

Mixed Syn and Anti Addition: Reactions that proceed through a planar carbocation intermediate, such as the addition of hydrogen halides, typically result in a mixture of syn and anti addition products, as the nucleophile can attack from either face of the carbocation with roughly equal probability.

Regioselectivity and Markovnikov/Anti-Markovnikov Additions

The regioselectivity of electrophilic additions to the unsymmetrical double bond of this compound is predicted by Markovnikov's rule and its exceptions.

Markovnikov Addition: In the addition of protic acids (e.g., HBr, HCl), the reaction proceeds through the more stable carbocation intermediate. For the terminal alkene in this compound, protonation of the terminal carbon (C1) leads to a secondary carbocation at C2, which is more stable than the primary carbocation that would form if the proton added to C2. The subsequent attack of the nucleophile (e.g., Br⁻) at C2 results in the Markovnikov product.

Anti-Markovnikov Addition: Certain reactions, notably hydroboration-oxidation and the addition of HBr in the presence of peroxides (which proceeds via a radical mechanism), exhibit anti-Markovnikov regioselectivity. In these cases, the addition occurs in a way that the hydrogen atom adds to the more substituted carbon (C2), and the other group (boron or bromine radical) adds to the less substituted carbon (C1).

Table 1: Predicted Regioselectivity in Electrophilic Additions to this compound

ReactionReagentsPredicted Major ProductRegioselectivity
HydrohalogenationHBr (in dark)5-(4-Bromophenyl)-2-bromopentaneMarkovnikov
HydrohalogenationHBr, ROOR1-Bromo-5-(4-bromophenyl)pentaneAnti-Markovnikov
HydrationH₂O, H₂SO₄5-(4-Bromophenyl)pentan-2-olMarkovnikov
Hydroboration-Oxidation1. BH₃·THF2. H₂O₂, NaOH5-(4-Bromophenyl)pentan-1-olAnti-Markovnikov

Reactions Involving the Aryl Halide Functionality

The bromo-substituent on the phenyl ring of this compound allows for a range of transformations, particularly metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

These reactions are powerful tools for the formation of carbon-carbon bonds.

Heck Reaction: The palladium-catalyzed Heck reaction would couple the aryl bromide with an alkene. For example, reacting this compound with an alkene like styrene (B11656) in the presence of a palladium catalyst and a base would be expected to form a new carbon-carbon bond at the position of the bromine atom.

Sonogashira Reaction: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This would introduce an alkynyl group onto the phenyl ring.

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide in the presence of a palladium or nickel catalyst. This is a versatile method for forming various types of carbon-carbon bonds.

Table 2: Potential Metal-Catalyzed Coupling Reactions of this compound

ReactionCoupling PartnerCatalyst System (Typical)Expected Product Type
HeckAlkene (e.g., Styrene)Pd(OAc)₂, PPh₃, BaseAryl-substituted alkene
SonogashiraTerminal AlkynePd(PPh₃)₄, CuI, BaseAryl-substituted alkyne
NegishiOrganozinc ReagentPd(PPh₃)₄ or Ni(acac)₂Biaryl or Alkyl-aryl

Nucleophilic Aromatic Substitution Considerations (if applicable)

Nucleophilic aromatic substitution (SNA) on an aryl halide like this compound is generally difficult. The phenyl ring is electron-rich, which repels nucleophiles. For SNA to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions to the leaving group. Since this compound lacks such activating groups, it is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Halogen-Metal Exchange Reactions

Halogen-metal exchange involves the reaction of the aryl bromide with a strong organometallic base, typically an organolithium reagent like n-butyllithium. This reaction would replace the bromine atom with a lithium atom, forming an aryllithium species. This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups onto the aromatic ring. This reaction is typically carried out at very low temperatures to avoid side reactions.

Intramolecular Cyclization and Rearrangement Reactions

Intramolecular cyclization reactions of this compound are of significant interest as they offer a direct route to the synthesis of substituted tetralin derivatives. nih.govbeilstein-journals.orggoogle.com These cyclic structures are important motifs in medicinal chemistry. The feasibility and outcome of these cyclizations are highly dependent on the reaction conditions, which dictate whether the reaction proceeds through a radical or an anionic intermediate.

Radical cyclizations are typically initiated by the generation of a radical species, which then attacks an unsaturated part of the molecule. wikipedia.org In the case of this compound, a radical can be generated at various positions, but for the purpose of cyclization, the formation of a radical at the benzylic position or on the pentenyl chain is most relevant.

The 5-hexenyl radical system, of which the radical derived from this compound is an example, is a classic substrate for radical cyclization. These reactions are known to proceed rapidly and with high regioselectivity. The general mechanism involves three key steps:

Radical Generation: A radical is formed on the substrate. This can be achieved through various methods, such as the use of a radical initiator.

Cyclization: The radical intermediate attacks the double bond in an intramolecular fashion. For 5-hexenyl type radicals, there is a strong preference for the 5-exo-trig cyclization to form a five-membered ring over the 6-endo-trig pathway that would lead to a six-membered ring. wikipedia.org This preference is attributed to more favorable orbital overlap in the transition state of the 5-exo closure.

Quenching: The newly formed cyclized radical is then quenched to yield the final product.

While the 5-exo pathway is kinetically favored, the formation of six-membered rings can sometimes be achieved under conditions of thermodynamic control. wikipedia.org

Below is a data table illustrating the general preference for 5-exo cyclization in substituted 5-hexenyl radicals, which serves as a model for the behavior of radicals derived from this compound.

Substrate (Radical Precursor)Cyclization ModeMajor ProductRing Size
Generic 5-hexenyl bromide5-exo-trigMethylcyclopentane derivative5
Generic 6-phenyl-5-hexenyl radical5-exo-trigBenzylcyclopentane derivative5

This table represents generalized outcomes for 5-hexenyl radical cyclizations and is intended to be illustrative for the potential reactivity of this compound.

Anionic cyclization offers an alternative pathway to cyclic compounds from this compound. This process involves the generation of a carbanion, which then acts as a nucleophile, attacking the double bond. The position of the bromine atom on the phenyl ring can influence the generation and reactivity of anionic intermediates.

The mechanism for anionic cyclization would typically involve:

Anion Formation: Deprotonation at a suitable position to form a carbanion. The presence of the aryl group can influence the acidity of adjacent protons.

Nucleophilic Attack: The carbanion attacks the terminal double bond in an intramolecular SN2' or a related fashion.

Protonation/Quenching: The resulting cyclic anion is protonated or quenched with an electrophile to give the final product.

The regioselectivity of anionic cyclizations can be influenced by factors such as the nature of the counter-ion, the solvent, and the temperature. While less common than radical cyclizations for simple alkenes, anionic pathways can be favored for substrates with specific electronic features.

Oxidative Transformations of this compound

The terminal double bond in this compound is susceptible to a range of oxidative transformations. These reactions can lead to the formation of epoxides, diols, or cleavage products, depending on the oxidizing agent and reaction conditions.

Common oxidative transformations for alkenes that would be applicable to this compound include:

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield 5-(4-bromophenyl)-1,2-epoxypentane.

Dihydroxylation: Treatment with osmium tetroxide (OsO4) or cold, dilute potassium permanganate (B83412) (KMnO4) would lead to the formation of 5-(4-bromophenyl)pentane-1,2-diol.

Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated KMnO4 or ozonolysis (O3) followed by an oxidative workup would cleave the double bond, potentially yielding 4-(4-bromophenyl)butanoic acid.

The following table summarizes the expected products from the oxidation of the pentene moiety.

Oxidizing AgentExpected Major Product
m-CPBA5-(4-bromophenyl)-1,2-epoxypentane
OsO4, NMO5-(4-bromophenyl)pentane-1,2-diol
1. O3, 2. Zn/H2O4-(4-bromophenyl)butanal
1. O3, 2. H2O24-(4-bromophenyl)butanoic acid
Hot, conc. KMnO44-(4-bromophenyl)butanoic acid

This table outlines the predicted outcomes of oxidative transformations on the terminal alkene of this compound based on established reactivity patterns.

Computational Mechanistic Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the mechanisms of reactions involving molecules like this compound. nih.govdntb.gov.ua Such studies can provide detailed information about the geometries of reactants, intermediates, and transition states, as well as the activation energies for different reaction pathways.

For the intramolecular cyclization of a radical derived from this compound, DFT calculations could be employed to:

Model Transition States: Determine the structures and energies of the transition states for both the 5-exo and 6-endo cyclization pathways. This would allow for a quantitative understanding of the kinetic preference for the formation of the five-membered ring.

Analyze Stereoselectivity: Investigate the factors that control the stereochemical outcome of the cyclization.

Evaluate Substituent Effects: Assess how the 4-bromophenyl group influences the stability of the radical intermediates and the energy barriers for cyclization. DFT studies on related systems have shown that electron-donating or withdrawing groups can affect the reaction barrier. nih.gov

The following table presents hypothetical computational data that could be obtained from a DFT study on the radical cyclization of a 5-aryl-1-pentene system, illustrating the kind of insights that can be gained.

Parameter5-exo-trig Pathway6-endo-trig Pathway
Activation Energy (kcal/mol)LowerHigher
Transition State GeometryChair-likeBoat-like features
Product Thermodynamic StabilityLess stableMore stable

This table is a hypothetical representation of data from a computational study, designed to show the typical energetic profiles that lead to kinetic control in 5-hexenyl radical cyclizations.

Theoretical and Computational Investigations of 5 4 Bromophenyl 1 Pentene

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational flexibility of a molecule over time. arxiv.org An MD simulation of 5-(4-Bromophenyl)-1-pentene would provide a detailed picture of how the pentenyl chain moves and rotates relative to the bromophenyl ring in a given environment (e.g., in a solvent or in the gas phase). nih.govmdpi.comresearchgate.netresearchgate.net This information is crucial for understanding how the molecule's shape can influence its interactions with other molecules. At present, no such simulation data for this compound has been reported.

Molecular Modeling and Docking Studies for Hypothetical Binding Interactions (Focus on ligand design and interaction mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.comnih.govcsfarmacie.cz In the context of drug design, docking studies can be used to hypothetically assess how a ligand, such as this compound, might interact with the binding site of a protein. ijpsjournal.comucsf.edu Such studies can provide insights into potential biological activity and guide the design of new molecules with improved binding affinity. There are currently no published molecular docking studies featuring this compound as a ligand.

Reactivity Prediction and Chemo/Regioselectivity Studies

Theoretical methods can be employed to predict the reactivity of a molecule and the likely outcomes of chemical reactions. For this compound, this could involve identifying the most reactive sites for electrophilic or nucleophilic attack. For instance, the presence of the double bond in the pentene chain and the aromatic ring offers multiple potential sites for reactions. Computational studies could predict the chemo- and regioselectivity of reactions such as addition to the double bond versus substitution on the aromatic ring. However, no specific theoretical studies on the reactivity patterns of this compound have been found in the literature.

Research Applications and Derivatization Strategies of 5 4 Bromophenyl 1 Pentene

Design and Synthesis of Novel Derivatives for Structure-Activity Relationship (SAR) Studies

The structure of 5-(4-Bromophenyl)-1-pentene is well-suited for the generation of diverse libraries of compounds for Structure-Activity Relationship (SAR) studies. Both the aryl ring and the pentene chain can be systematically modified to probe their effects on biological activity.

The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents. This enables a systematic investigation of how the electronic properties of the aryl group influence biological activity.

Potential Derivatization Reactions at the Aryl Bromide:

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids can introduce new aromatic systems, altering the steric bulk and electronic nature of the molecule. nih.gov

Heck Coupling: This reaction can be used to append new alkene moieties, extending the conjugation of the system. jsac.jp

Sonogashira Coupling: Introduction of alkyne groups can provide linear extensions to the molecule and serve as precursors for further transformations.

Buchwald-Hartwig Amination: The bromine can be replaced with a variety of primary and secondary amines, introducing hydrogen bond donors and acceptors.

Stille Coupling: This allows for the introduction of various organotin-derived fragments.

Cyanation: The introduction of a nitrile group can serve as a hydrogen bond acceptor or be further hydrolyzed to a carboxylic acid or reduced to an amine.

Table 1: Potential Aryl Modifications of this compound and their Anticipated Electronic Effects

Coupling Reaction Reagent Example Resulting Substituent Expected Electronic Effect
Suzuki-Miyaura Phenylboronic acid -C₆H₅ Electron-donating (by resonance)
Suzuki-Miyaura 4-Trifluoromethylphenylboronic acid -C₆H₄-CF₃ Strongly electron-withdrawing
Buchwald-Hartwig Morpholine -N(CH₂CH₂)₂O Electron-donating
Sonogashira Phenylacetylene -C≡C-C₆H₅ Electron-withdrawing (sp-hybridized carbon)

Potential Derivatization Reactions at the Alkene:

Hydroboration-Oxidation: This two-step reaction can convert the terminal alkene to a primary alcohol, introducing a polar hydroxyl group.

Epoxidation: Reaction with a peroxy acid would yield an epoxide, which can be opened with various nucleophiles to introduce a range of functional groups.

Diels-Alder Reaction: While less reactive than a conjugated diene, the alkene could potentially participate as a dienophile in [4+2] cycloaddition reactions.

Metathesis: Cross-metathesis with other alkenes can be used to introduce new side chains of varying lengths and functionalities. nih.gov Ring-closing metathesis could also be employed if a second alkene is introduced elsewhere in the molecule.

Wacker Oxidation: This would convert the terminal alkene to a methyl ketone.

Radical Additions: A variety of radical additions across the double bond are possible.

Table 2: Potential Modifications of the Pentene Chain in this compound

Reaction Reagent(s) Resulting Functional Group Potential Impact on Properties
Hydroboration-Oxidation 1. BH₃-THF; 2. H₂O₂, NaOH Primary alcohol Increased polarity, hydrogen bonding capability
Epoxidation m-CPBA Epoxide Electrophilic handle for further reactions
Wacker Oxidation PdCl₂, CuCl₂, O₂ Methyl ketone Introduction of a polar carbonyl group

Role as a Key Intermediate in Complex Organic Synthesis

The bifunctional nature of this compound makes it a potentially valuable building block for the synthesis of more complex molecular architectures.

The 4-bromophenyl group is a common motif in many biologically active compounds. The pentene chain can be used to construct various carbocyclic and heterocyclic ring systems. For instance, the terminal alkene could undergo intramolecular cyclization reactions, such as a Heck reaction, if the aryl bromide is first converted to a suitable organometallic species. This could lead to the formation of benzofused ring systems that are prevalent in pharmaceuticals.

Many natural products contain long alkyl or alkenyl chains attached to an aromatic core. This compound could serve as a starting material for the synthesis of analogues of such natural products. The aryl bromide allows for the coupling of more complex fragments, while the pentene chain can be elaborated or modified to mimic the side chains of natural products. researchgate.net

Contributions to Advanced Materials Science and Polymer Chemistry Research

The terminal alkene functionality of this compound makes it a potential monomer for polymerization reactions. Radical polymerization or transition-metal-catalyzed polymerization could yield polymers with pendant 4-bromophenyl groups. These brominated polymers could then be further functionalized through post-polymerization modification, taking advantage of the reactivity of the aryl bromide. This would allow for the synthesis of functional polymers with tailored properties for applications in areas such as organic electronics or as advanced coatings.

Utilization as a Monomer in Polymerization Reactions

The terminal double bond in this compound serves as a polymerizable functional group. Through catalytic processes such as Ziegler-Natta or metathesis polymerization, this compound can act as a monomer to produce polyolefins with pendant bromophenyl groups. These pendant groups are particularly significant as they introduce functionality into the polymer backbone, allowing for post-polymerization modification. This approach enables the creation of functional polymers with tailored properties for applications like specialized coatings or adhesives. hebeiruiyu.com

The resulting polymer, poly[1-(4-bromophenyl)pent-4-ene], retains the reactive bromo-substituent on each repeating unit. This allows the polymer to serve as a macromolecular scaffold. The bromine atoms can be subsequently transformed into other functional groups through various chemical reactions, offering a pathway to a diverse range of functionalized materials.

Table 1: Potential Polymerization and Post-Modification Strategies

Reaction TypeDescriptionPotential Catalyst/ReagentsResulting Structure/Functionality
Ziegler-Natta PolymerizationForms a linear polyolefin chain from the terminal alkene of the monomer.TiCl₄/Al(C₂H₅)₃Polymer backbone with pendant 4-bromophenyl groups.
Post-Polymerization Suzuki CouplingModifies the pendant bromophenyl groups by coupling with boronic acids.Pd(PPh₃)₄, BasePolymer with tunable optical or electronic properties by introducing various aryl groups.
Post-Polymerization Buchwald-Hartwig AminationReplaces the bromine atom with nitrogen-based functional groups.Pd(dba)₂/XPhosPolymers with enhanced adhesive properties or sites for further functionalization.

Scaffold for the Development of Functional Organic Materials

The this compound molecule is an ideal scaffold for building complex functional organic materials. The aryl bromide moiety is a key substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. wikipedia.orgnih.govlibretexts.org These reactions are fundamental in organic synthesis for creating new carbon-carbon bonds. organic-chemistry.orgtcichemicals.com

By coupling this compound with various organoboron compounds (in Suzuki-Miyaura coupling) or alkenes (in the Heck reaction), researchers can synthesize a vast library of derivatives. youtube.comnih.gov These derivatives, which combine the pentene chain with new aromatic or vinyl systems, are precursors to materials such as liquid crystals, conjugated polymers for electronics, and photosensitive materials. bloomtechz.com The pentene tail can be used to control solubility, influence molecular packing, or serve as an anchor point for attachment to surfaces.

Table 2: Cross-Coupling Reactions for Material Synthesis

ReactionCoupling PartnerCatalyst SystemPotential Material Application
Suzuki-Miyaura CouplingArylboronic acidsPd(dppf)Cl₂, K₂CO₃Precursors for biaryl-based liquid crystals or conjugated polymers. nih.gov
Heck-Mizoroki ReactionActivated alkenes (e.g., acrylates)Pd(OAc)₂, PPh₃Stilbene-like structures for nonlinear optics or dye synthesis. wikipedia.org
Sonogashira CouplingTerminal alkynesPdCl₂(PPh₃)₂, CuI, BaseAryl-alkyne building blocks for molecular wires or organic semiconductors.

Catalytic Applications and Ligand Design Based on the this compound Framework

The structure of this compound is well-suited for the design and synthesis of specialized ligands for transition metal catalysis. Ligands are crucial components of catalysts, as they modulate the metal center's electronic and steric properties, thereby controlling catalytic activity and selectivity.

The aryl bromide group can be readily converted into a variety of common coordinating groups. For instance, reaction with diphenylphosphine (B32561) followed by reduction or lithiation and quenching can introduce a phosphine (B1218219) ligand, a cornerstone of modern catalysis. Similarly, other donor atoms like nitrogen or sulfur can be incorporated. The pentene chain offers further opportunities for modification, such as altering the ligand's steric bulk or attaching it to a polymer support to create a recyclable catalyst.

Development of Chemical Biology Probes and Tools (Focus on synthetic strategies for molecular probes)

Chemical probes are essential tools for studying biological systems, allowing for the visualization and perturbation of specific proteins or pathways. ed.ac.ukescholarship.org The synthesis of such probes often requires a molecular scaffold that can be selectively functionalized with reporter groups (like fluorophores), affinity labels, and linking chains. nih.gov

This compound provides a strategic starting point for the synthesis of molecular probes. The aryl bromide is a versatile handle for introducing functionality via cross-coupling reactions. For example, a fluorescent reporter group can be attached through a Suzuki or Sonogashira coupling. The terminal alkene provides an orthogonal reactive site. It can be used in reactions like thiol-ene "click" chemistry to attach the probe to a biomolecule or a linker. This dual-handle approach allows for the modular and efficient assembly of complex probe architectures.

Table 3: Synthetic Strategy for a Hypothetical Fluorescent Probe

Synthetic StepReaction TypeReagentsPurpose
1Suzuki-Miyaura CouplingFluorescent boronic ester (e.g., Bodipy-B(OH)₂) , Pd catalyst, baseAttaches the fluorescent reporter group to the aromatic ring.
2Hydroboration-Oxidation1. BH₃-THF; 2. H₂O₂, NaOHConverts the terminal alkene to a primary alcohol.
3Esterification/AmidationLinker with a carboxylic acid or amine, coupling agents (e.g., DCC, EDC)Attaches a linker for conjugation to a targeting moiety or biomolecule.

Q & A

Q. How can the synthesis of 5-(4-Bromophenyl)-1-pentene be optimized for higher yield and purity?

  • Methodological Answer : Synthesis optimization can involve catalyst selection, solvent systems, and temperature control. For bromophenyl-containing compounds, solid acid catalysts (e.g., nano-TiCl₄·SiO₂) have been shown to simplify post-treatment steps and improve cyclization efficiency . Reaction parameters such as stoichiometric ratios of precursors (e.g., bromophenylacetic acid derivatives) and controlled heating (e.g., reflux in aprotic solvents) can minimize side reactions. Purity can be enhanced via column chromatography or recrystallization using solvents like hexane/ethyl acetate mixtures.

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹ and alkene C=C at ~1650 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms molecular structure by resolving alkene protons (δ 4.8–5.5 ppm) and aromatic protons (δ 7.2–7.6 ppm for para-substituted bromophenyl groups) .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., via EI-MS for fragmentation patterns) and validates purity .

Q. What are common impurities encountered during synthesis, and how are they identified?

  • Methodological Answer : Common impurities include unreacted precursors (e.g., bromophenylacetic acid), dehalogenated byproducts, or isomerization products. Analytical techniques include:
  • HPLC : Separates and quantifies impurities using reverse-phase columns (C18) with UV detection at 254 nm.
  • GC-MS : Detects volatile byproducts from elimination or side reactions .
  • TLC : Monitors reaction progress using silica gel plates and iodine visualization.

Advanced Research Questions

Q. How does the bromine substituent affect the compound’s stability and reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing bromine group enhances electrophilicity at the para position, facilitating Suzuki-Miyaura or Heck cross-coupling reactions. Stability studies in polar aprotic solvents (e.g., DMF, THF) under inert atmospheres (N₂/Ar) are critical to prevent debromination . Computational modeling (DFT) can predict activation energies for coupling steps, while in situ NMR monitors intermediates .

Q. What computational methods can predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulates solvent effects and transition states in catalytic cycles (e.g., palladium-mediated couplings).
  • QSPR Models : Correlate substituent effects (e.g., Hammett σ constants) with reaction rates .

Q. What role does this compound play in synthesizing heterocyclic compounds for medicinal chemistry?

  • Methodological Answer : The compound serves as a precursor for bioactive heterocycles (e.g., imidazoles, triazoles) via cycloaddition or condensation reactions. For example:
  • Imidazole Synthesis : Reaction with thiourea derivatives under acidic conditions yields 5-(4-bromophenyl)imidazole-2-thiols, which are explored as kinase inhibitors .
  • Triazole Derivatives : Click chemistry with azides generates 1,2,3-triazoles with potential anticancer activity .

Q. How can data contradictions between spectroscopic and crystallographic analyses be resolved?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR shifts vs. X-ray data) require multi-technique validation:
  • Single-Crystal X-ray Diffraction : Provides definitive bond lengths/angles for structural confirmation .
  • Variable-Temperature NMR : Detects dynamic effects (e.g., rotamers) that may obscure spectral interpretation .
  • Synchrotron IR Microspectroscopy : Resolves conformational isomers in solid-state vs. solution phases .

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